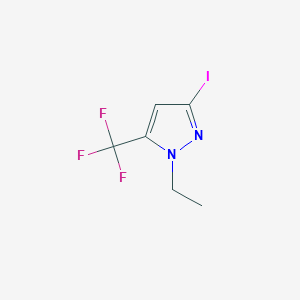
7-(benzyloxy)-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule. It appears to contain a chromene core, which is a common structure in many natural products and pharmaceutical agents . The molecule also contains methoxy and benzyloxy groups, which are common functional groups in organic chemistry .
Synthesis Analysis
Chromenes can be synthesized through various methods, including cyclization reactions and late-stage functionalization . The methoxy and benzyloxy groups can be introduced through various methods, such as the Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a chromene core. The exact structure would depend on the positions of these groups on the chromene core .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the methoxy and benzyloxy groups might undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and benzyloxy groups might influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, highlighting efficient methodologies. For instance, the synthesis of related chromenes has been improved to yield compounds efficiently, demonstrating the versatility of these chemical structures in organic synthesis (Coelho et al., 1992). Similarly, a modular approach has been applied for the synthesis of benzofurans and chromenes, leveraging Claisen rearrangement and ring-closing metathesis (Kotha & Solanke, 2022).
Photoreactivity and Fluorescence : Some derivatives exhibit unique photochemical properties, such as phototransformation leading to the formation of exotic tetracyclic scaffolds (Khanna et al., 2015), and environment-sensitive fluorescence emitting in protic environments (Uchiyama et al., 2006).
Biological Activities
Antimicrobial Activity : Novel chromene derivatives have been synthesized and tested for their antimicrobial properties, indicating significant antibacterial and antifungal activities. These activities were further explored through molecular modeling, suggesting a correlation between structure and biological efficacy (Mandala et al., 2013).
Anti-inflammatory and Antioxidant Effects : Certain chromene compounds have been identified with anti-inflammatory and antioxidant properties, contributing to the understanding of their potential therapeutic applications (Cuong et al., 2011).
Photochemical Synthesis of Bioactive Structures : Photo-reorganization techniques have been applied to synthesize angular pentacyclic compounds with potential bioactive properties, demonstrating the utility of chromene derivatives in generating complex molecular scaffolds (Dalal et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-16-24(29-21-11-7-6-10-20(21)26-2)23(25)19-13-12-18(14-22(19)28-16)27-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFCCRVNNMWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
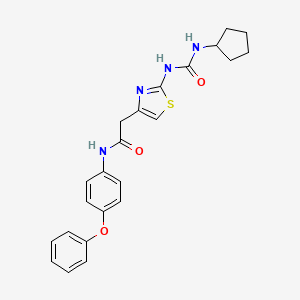
![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)
![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)
![Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate](/img/structure/B2761525.png)
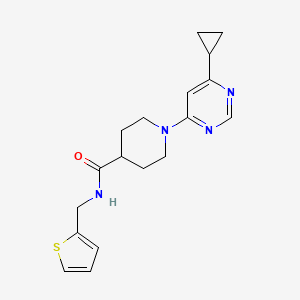
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2761530.png)

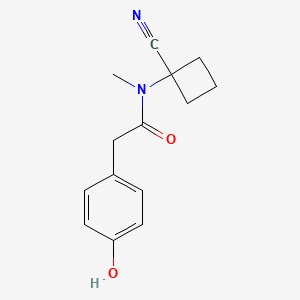
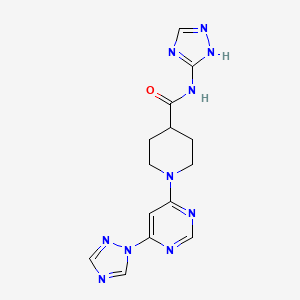
![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)
![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)
